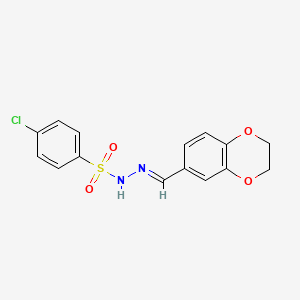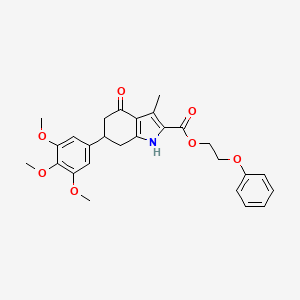![molecular formula C17H10F3N3 B5611092 1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline derivatives generally involves the cyclization of 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide as a key step (Guan et al., 2009). The starting materials and reaction conditions are tailored to introduce the trifluoromethyl group and triazoloquinoline core efficiently, emphasizing the importance of precise chemical manipulation to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives, including 1-[4-(trifluoromethyl)phenyl] variants, is characterized by a triazolo-fused quinoxaline core, often bearing various substituents that significantly influence their chemical and biological properties. X-ray diffraction analyses reveal non-planar structures where the aryl substituents form pincer-like conformations, affecting the compound's electronic and steric characteristics (Kopotilova et al., 2023).
Chemical Reactions and Properties
Triazoloquinoline derivatives participate in a myriad of chemical reactions, notably including oxidative cyclizations and substitutions that allow for the introduction or modification of functional groups at various positions on the core structure. These reactions are pivotal for diversifying the chemical space of triazoloquinoline compounds and tuning their interactions with biological targets (Kumar, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are largely dictated by the nature and position of substituents on the triazoloquinoline core. For instance, the introduction of a trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic behaviors (de Souza et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound derivatives, are significantly influenced by the electronic effects of the trifluoromethyl group and the nitrogen atoms in the triazole ring. These elements contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets (Li et al., 2017).
Zukünftige Richtungen
The future directions for research on “1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential area of research .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)13-8-5-12(6-9-13)16-22-21-15-10-7-11-3-1-2-4-14(11)23(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJKIWDPIAENRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)
![7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611023.png)
![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)
![1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5611036.png)
![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5611050.png)

![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)

![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

